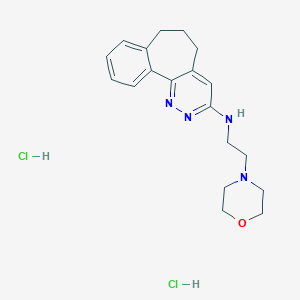

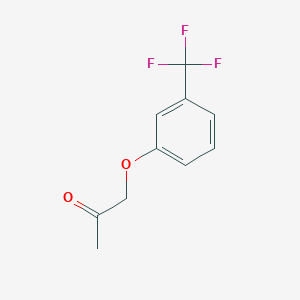

1-(3-Trifluoromethylphenoxy)-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(3-Trifluoromethylphenoxy)-2-propanone has been achieved through several methods. A notable synthesis route involves the use of 1-bromo-3-(trifluoromethyl)benzene as a starting material, which undergoes a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009). Another approach involves an improved Meerwein arylation reaction starting from m-trifluoromethylaniline, achieving a total yield up to 90% under optimized conditions (Li Li, 2007).

Molecular Structure Analysis

The molecular structure of 1-(3-Trifluoromethylphenoxy)-2-propanone and its derivatives have been extensively analyzed using quantum computational methods, revealing insights into molecular geometry, bond lengths, angles, atomic charges, and the HOMO-LUMO energy gap. Notably, density functional theory (DFT) and natural bond orbital (NBO) analysis have provided valuable information on the donor and acceptor interactions within the molecule, elucidating its electronic structure and reactivity (C. Charanya et al., 2023).

Chemical Reactions and Properties

1-(3-Trifluoromethylphenoxy)-2-propanone participates in various chemical reactions, showcasing its versatility. For instance, it has been used in the synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins through Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation under superacidic conditions (G. Prakash et al., 2010). Additionally, its reactions with electrophiles, leading to various coupling products, highlight its chemical reactivity and the potential for further functionalization (K. Funabiki et al., 1998).

Applications De Recherche Scientifique

Enzyme Inhibition and Biological Activity :

- Dafforn et al. (1982) found that 1-phenoxy-2-propanone, 1-chloro-3-phenoxy-2-propanone, and 1-fluoro-3-phenoxy-2-propanone are competitive inhibitors of acetylcholinesterase, suggesting potential applications in neurobiology and pharmacology (Dafforn et al., 1982).

Catalysis and Chemical Reactions :

- Sato et al. (1999) investigated the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, revealing insights into the reactivity and selectivity of these compounds in catalytic processes (Sato et al., 1999).

- Gilbert and Jones (1996) reported on the photocycloaddition of cyclopentene to phenols, highlighting the role of cyano or trifluoromethyl substituents in promoting these reactions (Gilbert & Jones, 1996).

Material Science Applications :

- Liu and Yan (2008) synthesized and characterized lanthanide/inorganic/organic hybrid materials using 1,3-Bis(2-formylphenoxy)-2-propanol, providing insights into the development of new materials with specific photoluminescent properties (Liu & Yan, 2008).

Synthetic Chemistry :

- Colella et al. (2018) discussed the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, demonstrating its utility as a synthon in chemoselective preparations of bromodifluoromethyl thiazoles, which are valuable in drug discovery (Colella et al., 2018).

Radiation Chemistry :

- Swancutt et al. (2011) investigated the radiation-chemical robustness of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, a solvent modifier in nuclear waste processing, emphasizing its stability and reactivity under high-radiation conditions (Swancutt et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenoxy]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGYKNVJPGEVMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561848 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Trifluoromethylphenoxy)-2-propanone | |

CAS RN |

117322-88-0 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)